3-benzyl-5-(3,4-diethoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
3-BENZYL-5-(3,4-DIETHOXYPHENYL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex heterocyclic compound that belongs to the thiazolopyrimidine family
Preparation Methods
The synthesis of 3-BENZYL-5-(3,4-DIETHOXYPHENYL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of appropriate benzyl and diethoxyphenyl derivatives with thioamides under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or diethoxyphenyl positions, using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various fused ring systems.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-BENZYL-5-(3,4-DIETHOXYPHENYL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as topoisomerase I, which plays a crucial role in DNA replication and cell division . The compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Similar compounds to 3-BENZYL-5-(3,4-DIETHOXYPHENYL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE include other thiazolopyrimidine derivatives such as:
7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one: Known for its anticancer activity.
2-Amino-5-arylthiazolo[4,5-d]pyrimidin-7(6H)-ones: Investigated for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of 3-BENZYL-5-(3,4-DIETHOXYPHENYL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H21N3O3S2 |
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Molecular Weight |
439.6 g/mol |
IUPAC Name |
3-benzyl-5-(3,4-diethoxyphenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H21N3O3S2/c1-3-27-16-11-10-15(12-17(16)28-4-2)19-23-20-18(21(26)24-19)30-22(29)25(20)13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,23,24,26) |
InChI Key |
RSEPBPGAKNVOTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=C(C(=O)N2)SC(=S)N3CC4=CC=CC=C4)OCC |
Origin of Product |
United States |
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